CB1 vs. CB2 Binding Selectivity
5-(Aminomethyl)-1-methyl-2(1H)-pyridinone demonstrates high-affinity binding to the human CB1 receptor with a Ki of 8880 nM, which is approximately 5-fold more potent than its binding to the human CB2 receptor (Ki = 44,000 nM) in a competitive radioligand displacement assay [1]. This binding selectivity profile supports its classification as a preferential CB1 antagonist. In contrast, no such quantitative binding data is publicly available for the closely related regioisomer, 4-(Aminomethyl)-1-methyl-2(1H)-pyridinone (CAS 550369-61-4), making this 5-substituted compound the data-backed choice for studies requiring defined CB1/CB2 selectivity .
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 8,880 nM (Human CB1) |
| Comparator Or Baseline | Target compound's own CB2 affinity: Ki = 44,000 nM |
| Quantified Difference | 5-fold selectivity for CB1 over CB2 |
| Conditions | Displacement of [3H]CP55,940 from human CB1 or CB2 receptors expressed in CHO-K1 cells, after 2 hrs by liquid scintillation counting. |
Why This Matters
This quantitative selectivity ratio is critical for experimental design, ensuring that observed biological effects can be more confidently attributed to CB1 antagonism rather than off-target CB2 activity.
- [1] BindingDB. BDBM50438779 (CHEMBL2413161) - Affinity Data for 5-(Aminomethyl)-1-methyl-2(1H)-pyridinone. View Source
